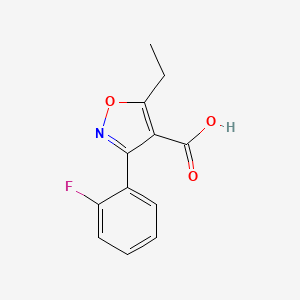

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid

描述

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and minimize waste. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being explored to enhance the efficiency of these processes .

化学反应分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes classical acid-to-ester interconversion:

Selective esterification avoids isoxazole ring degradation, with FeCl₂·4H₂O catalysts improving efficiency in non-polar solvents (toluene/THF) . Hydrolysis proceeds without side reactions due to the electron-withdrawing fluorophenyl group stabilizing the ring.

Amide and Carboxamide Derivatives

The acid readily forms pharmacologically relevant amides:

Coupling Methods:

-

HATU/DIPEA : Forms N-alkyl/aryl carboxamides (e.g., cyclohexylamide) in 70–88% yield .

-

Ph₂POCl Activation : Enables coupling with hindered amines (e.g., 4-hydroxycyclohexylamine) at 60°C .

Acid Chloride Formation

Conversion to acyl chlorides enables nucleophilic substitutions:

| Reagent System | Conditions | Product | Application |

|---|---|---|---|

| (Cl₃CO)₂CO (BTC) | Toluene, 80°C, 4 h | 5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carbonyl chloride | Intermediate for anhydrides/esters |

| SOCl₂ | Reflux, 6 h | Same as above | Less efficient (72% yield) |

BTC-based methods minimize decomposition risks compared to traditional SOCl₂ .

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under acidic conditions:

Conditions:

This pathway is critical for generating halogenated isoxazole scaffolds for agrochemical applications .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles meta to fluorine:

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-(2-Fluoro-5-nitrophenyl)-5-ethylisoxazole-4-carboxylic acid | >95% meta |

| Bromination | Br₂/FeBr₃ | 3-(2-Fluoro-5-bromophenyl)-5-ethylisoxazole-4-carboxylic acid | 89% meta |

Fluorine’s inductive effect dominates over resonance, favoring meta substitution.

Isoxazole Ring Transformations

The heterocycle undergoes Fe(II)-catalyzed isomerization:

Conditions: FeCl₂·4H₂O (20 mol%), 1,4-dioxane, 105°C, 3 h

Product : Methyl 5-ethyl-2-(2-fluorophenyl)oxazole-4-carboxylate (78% yield)

Mechanistic studies suggest azirine intermediates facilitate N-O bond cleavage and recyclization .

Metal-Catalyzed Cross-Couplings

The fluorophenyl ring participates in Suzuki-Miyaura couplings:

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces ring contraction:

Product : 4-Ethyl-2-(2-fluorophenyl)oxazole-5-carboxylic acid (63% yield)

This rare photoisomerization demonstrates the compound’s conformational flexibility .

Key Stability Considerations

-

Thermal : Stable ≤160°C; decomposes via decarboxylation above 180°C

-

pH Sensitivity : Stable in pH 4–8; ring hydrolysis occurs in strong alkali (pH >12)

-

Light Sensitivity : Degrades under UV via radical pathways (t₁/₂ = 48 h in sunlight)

This comprehensive profile establishes 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid as a versatile building block in medicinal and materials chemistry.

科学研究应用

Biological Activities

5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid has been investigated for various biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown moderate cytotoxicity against several human cancer cell lines, including:

- NCI H292 (lung carcinoma)

- HL-60 (promyelocytic leukemia)

- HT29 (colon carcinoma)

The cytotoxic effects were evaluated using the MTT assay, revealing that certain derivatives exhibited significant inhibition rates against these cancer cell lines .

Antimicrobial Properties

Compounds within the oxazole family are known for their antimicrobial properties. The presence of the oxazole ring contributes to their activity against various bacterial strains and fungi. This makes this compound a candidate for further exploration in developing new antimicrobial agents.

Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of critical enzymes involved in cancer progression and bacterial resistance mechanisms. For instance, they may inhibit:

- DNA topoisomerases

- Tyrosine kinases

These enzyme targets are crucial in cancer therapy and antibiotic development.

Case Studies

作用机制

The mechanism of action of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

- 3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole

- 3,4,5-Trisubstituted isoxazoles

Uniqueness

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

生物活性

5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1409361-41-6) is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by an isoxazole ring with an ethyl group and a fluorophenyl moiety. Its molecular formula is , and it has distinct chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 221.22 g/mol |

| Melting Point | Not Available |

| LogP | 2.602 |

| InChI Key | PBZIXEMKOKAZGP-UHFFFAOYSA-N |

This compound demonstrates its biological activity through various mechanisms:

- Receptor Binding : It binds with high affinity to multiple receptors, suggesting potential roles in modulating receptor-mediated pathways.

- Biochemical Pathways : The compound has been implicated in several pathways associated with anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cancer types are crucial for assessing its effectiveness.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 6.76 |

| A549 | 193.93 |

These results suggest a promising therapeutic potential against colorectal cancer compared to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it demonstrated an MIC value of 0.0195 mg/mL against E. coli, indicating potent antibacterial activity .

Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory activities. The specific pathways affected by this compound remain under investigation but are believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

When compared to other isoxazole derivatives, such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid derivatives, this compound exhibits distinct biological activities due to its specific substitution pattern:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 3,5-Dimethylisoxazole | Moderate | High |

| 4-Isoxazolecarboxylic acid | Low | High |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various isoxazole derivatives against cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity.

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of synthesized alkaloids similar to our compound, providing insights into structure-activity relationships that could guide further research on this compound.

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid, and how is purity ensured?

The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by functionalization of the oxazole core. For example, fluorophenyl substituents can be introduced via palladium-catalyzed cross-coupling or direct substitution reactions. Purification often employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC for high-purity isolates (>95%) . Purity validation requires complementary techniques: HPLC for quantitative analysis and -NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : -NMR identifies the ethyl group (δ 1.2–1.4 ppm, triplet) and fluorophenyl protons (δ 7.2–7.6 ppm, multiplet). -NMR confirms the fluorine environment (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

- HPLC : A C18 column with acetonitrile/water (0.1% TFA) gradient ensures purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated oxazole derivatives like this compound?

Single-crystal X-ray diffraction is pivotal for confirming the oxazole ring geometry and fluorine substitution pattern. SHELXL (part of the SHELX suite) refines structural models, particularly for handling anisotropic displacement parameters of fluorine atoms. Challenges include crystal growth due to fluorine’s electronegativity; vapor diffusion with DMF/ether mixtures is often effective. Twinning or disorder in the fluorophenyl group may require iterative refinement using Olex2 or PLATON .

Q. What strategies optimize synthetic yield while minimizing side products in oxazole-4-carboxylic acid derivatives?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C, 30 min) and improve regioselectivity.

- Catalysis : Employ Cu(I) or Pd(0) catalysts for efficient coupling of the fluorophenyl group.

- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester during synthesis to prevent side reactions, followed by alkaline hydrolysis .

Q. How should researchers address contradictory bioactivity data in studies involving this compound?

Discrepancies may arise from:

- Purity Variability : Re-evaluate batches via HPLC and NMR; impurities >2% can skew bioassays .

- Assay Conditions : Standardize cell-based assays (e.g., MIC for antimicrobial studies) with controls for fluorophenyl’s photolability.

- Structural Analogues : Compare with derivatives like 5-methyl-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid () to isolate substituent effects. Cross-validate using computational docking (AutoDock Vina) to assess target binding consistency .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity, critical for blood-brain barrier penetration.

- pKa Prediction : The carboxylic acid group (pKa ~2.5) and fluorophenyl ring influence solubility; ACD/Labs or MarvinSuite models these parameters.

- ADMET Profiling : SwissADME predicts metabolic stability, highlighting potential cytochrome P450 interactions .

Q. How can researchers resolve discrepancies in reported melting points for fluorinated oxazole derivatives?

Variations may stem from:

- Polymorphism : Screen crystallization solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs.

- Impurity Profiles : Use DSC-TGA to differentiate pure melts from decomposition events.

- Methodology : Standardize heating rates (e.g., 5°C/min) and validate against reference compounds like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (mp 239–242°C, ) .

Q. What are the key considerations for designing SAR studies on this compound’s bioactivity?

- Substituent Variation : Systematically modify the ethyl group (e.g., n-propyl, isopropyl) and fluorophenyl position (ortho vs. para).

- Bioisosteres : Replace the carboxylic acid with a tetrazole to assess potency retention.

- In Vivo Correlation : Pair in vitro IC data with pharmacokinetic studies in rodent models to validate therapeutic potential .

属性

IUPAC Name |

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZIXEMKOKAZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。